Butoprozine Hydrochloride

Description

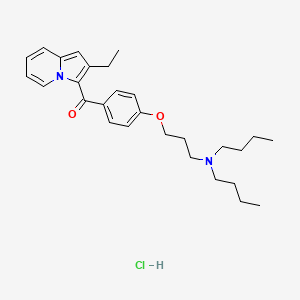

Structure

3D Structure of Parent

Properties

IUPAC Name |

[4-[3-(dibutylamino)propoxy]phenyl]-(2-ethylindolizin-3-yl)methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38N2O2.ClH/c1-4-7-17-29(18-8-5-2)19-11-21-32-26-15-13-24(14-16-26)28(31)27-23(6-3)22-25-12-9-10-20-30(25)27;/h9-10,12-16,20,22H,4-8,11,17-19,21H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXHWOBBGGCYHNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)CCCOC1=CC=C(C=C1)C(=O)C2=C(C=C3N2C=CC=C3)CC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H39ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

62228-20-0 (Parent) | |

| Record name | Butoprozine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062134343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80211192 | |

| Record name | Butoprozine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80211192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

471.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62134-34-3 | |

| Record name | Butoprozine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62134-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butoprozine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062134343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butoprozine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80211192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [4-[3-(dibutylamino)propoxy]phenyl](2-ethylindolizin-3-yl)methanone monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.644 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTOPROZINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3H80F5CTY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of Butoprozine Hydrochloride on Cardiac Myocytes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butoprozine (B1214203) Hydrochloride is an antiarrhythmic agent that exerts its effects on cardiac myocytes through a multi-channel blocking mechanism. This technical guide delineates the molecular and electrophysiological actions of Butoprozine, providing a comprehensive overview of its influence on cardiac ion channels and action potentials. By summarizing quantitative data, detailing experimental methodologies, and visualizing key pathways, this document serves as a critical resource for professionals in cardiovascular drug discovery and development.

Introduction

Butoprozine Hydrochloride is recognized for its potent antiarrhythmic activity, which stems from its ability to modulate the electrical activity of cardiac myocytes. Its mechanism of action is complex, sharing characteristics with both Class I and Class IV antiarrhythmic drugs. Understanding the precise molecular targets and their downstream electrophysiological consequences is paramount for its therapeutic application and for the development of novel antiarrhythmic agents. This guide provides an in-depth analysis of Butoprozine's effects on the fundamental electrical properties of heart muscle cells.

Electrophysiological Effects on Cardiac Action Potential

Butoprozine significantly alters the waveform of the cardiac action potential. Its effects are multifaceted, influencing several key phases of the action potential.

-

Increased Action Potential Duration: Similar to the effects of amiodarone (B1667116), Butoprozine prolongs the duration of the action potential[1].

-

Depression of the Plateau Phase: The drug depresses the plateau phase (Phase 2) of the action potential, an effect comparable to that of verapamil[1].

-

Decreased Depolarization Rate: Butoprozine reduces the amplitude and the maximum rate of depolarization (Vmax) of the action potential[1].

-

Inhibition of Automaticity: In pacemaker cells, Butoprozine inhibits automaticity by reducing the slope of diastolic depolarization[1].

These combined effects contribute to its ability to suppress abnormal heart rhythms.

Molecular Mechanism of Action: Ion Channel Modulation

The electrophysiological effects of Butoprozine are a direct consequence of its interaction with several key cardiac ion channels. The drug exhibits a dose-dependent inhibition of multiple currents that govern the cardiac action potential.

Inhibition of Inward Currents

Butoprozine demonstrates a significant inhibitory effect on the primary depolarizing currents in cardiac myocytes.

-

Fast Sodium Inward Current (INa): The drug decreases the fast sodium current, which is responsible for the rapid upstroke (Phase 0) of the action potential. This action contributes to the decreased Vmax[2].

-

Slow Calcium Inward Current (ICa): Butoprozine also inhibits the slow calcium current, which plays a crucial role in the plateau phase of the action potential and in excitation-contraction coupling[2]. This effect is similar to that of calcium channel blockers like verapamil[2].

Inhibition of Outward Currents

In addition to its effects on inward currents, Butoprozine modulates the repolarizing potassium currents.

-

Delayed Outward Potassium Current (IK): The drug decreases the delayed outward potassium current, which is responsible for the repolarization (Phase 3) of the action potential. This inhibition contributes to the observed increase in action potential duration[2].

Effects on Channel Kinetics

Butoprozine not only blocks ion channels but also alters their gating properties.

-

Reduced Reactivation Kinetics: The drug reduces the rate of reactivation for both the fast sodium and slow calcium inward currents[2]. This effect can contribute to a use-dependent block, where the inhibitory effect is more pronounced at higher heart rates.

Data Summary: Effects of Butoprozine on Cardiac Ion Channels and Action Potential Parameters

| Parameter | Effect of this compound | Comparison with Other Antiarrhythmics | Reference |

| Action Potential | |||

| Action Potential Duration | Increased | Similar to Amiodarone | [1] |

| Plateau Phase | Depressed | Similar to Verapamil (B1683045) | [1] |

| Amplitude & Max. Rate of Depolarization (Vmax) | Decreased | [1] | |

| Automaticity (Slope of Diastolic Depolarization) | Decreased | Similar to Amiodarone | [1] |

| Ionic Currents | |||

| Fast Sodium Inward Current (INa) | Decreased (Dose-dependent) | [2] | |

| Slow Calcium Inward Current (ICa) | Decreased (Dose-dependent) | Similar to Verapamil | [2] |

| Delayed Outward Potassium Current (IK) | Decreased (Dose-dependent) | Similar to Amiodarone | [2] |

| Channel Kinetics | |||

| Reactivation of INa | Reduced | [2] | |

| Reactivation of ICa | Reduced | [2] |

Experimental Protocols

The characterization of Butoprozine's mechanism of action has been achieved through established electrophysiological techniques.

Voltage Clamp Technique (Double Sucrose (B13894) Gap)

-

Objective: To measure the effects of Butoprozine on specific ionic currents in isolated cardiac preparations.

-

Methodology:

-

Isolated cardiac fibers (e.g., frog atrial and ferret ventricular fibers) are placed in a three-chamber bath that allows for the perfusion of different solutions over a small, electrically isolated segment of the fiber.

-

Two of the chambers are perfused with an isotonic, non-conducting sucrose solution to create high-resistance gaps, isolating a central "node" of the fiber.

-

The membrane potential of this central node is controlled (clamped) at a desired voltage using a feedback amplifier.

-

Voltage steps are applied to activate specific ion channels, and the resulting transmembrane currents are measured.

-

Butoprozine is introduced into the perfusing solution at various concentrations to determine its dose-dependent effects on the amplitude and kinetics of the fast sodium, slow calcium, and delayed outward potassium currents.

-

Microelectrode Technique

-

Objective: To record the effects of Butoprozine on the action potentials of single cardiac cells.

-

Methodology:

-

Isolated cardiac preparations (e.g., sheep cardiac Purkinje fibers) are placed in a temperature-controlled bath and superfused with a physiological salt solution.

-

A sharp glass microelectrode with a very fine tip (less than 1 µm) is filled with a conducting solution (e.g., 3 M KCl) and inserted into a single cardiac myocyte.

-

The microelectrode records the intracellular membrane potential relative to an extracellular reference electrode.

-

The preparation is stimulated at a constant frequency to elicit action potentials.

-

Action potential parameters such as amplitude, duration, Vmax, and resting membrane potential are recorded before and after the application of various concentrations of Butoprozine.

-

For pacemaker cells, the slope of diastolic depolarization is also measured to assess effects on automaticity.

-

Visualizations: Signaling Pathways and Experimental Workflow

Caption: Molecular mechanism of this compound on cardiac ion channels.

Caption: Experimental workflow for characterizing Butoprozine's effects.

Conclusion

This compound exerts its antiarrhythmic effects through a comprehensive modulation of cardiac myocyte electrophysiology. Its ability to block fast sodium, slow calcium, and delayed potassium channels results in a unique electrophysiological profile characterized by a prolonged action potential, depressed plateau phase, and reduced rate of depolarization. This multi-target approach underscores its potential as a broad-spectrum antiarrhythmic agent. Further research into the specific binding sites and the use-dependent nature of its channel blockade will provide deeper insights into its therapeutic efficacy and safety profile.

References

- 1. Electrophysiological effects of butoprozine on isolated heart preparations. Comparison with amiodarone and verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of butoprozine on ionic currents in frog atrial and ferret ventricular fibres. Comparison with amiodarone and verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Electrophysiological Effects of Butoprozine Hydrochloride on Purkinje Fibers

Audience: Researchers, scientists, and drug development professionals.

Core Electrophysiological Profile of Butoprozine (B1214203) Hydrochloride

Butoprozine Hydrochloride is an antiarrhythmic agent that exerts significant electrophysiological effects on cardiac Purkinje fibers. Its actions are characterized by a combination of effects that resemble both amiodarone (B1667116) and verapamil (B1683045), suggesting a multi-channel blocking capability. The primary consequences of Butoprozine on Purkinje fibers include a modification of the action potential waveform and inhibition of automaticity.[1]

Studies on isolated sheep cardiac Purkinje fibers have demonstrated that this compound alters several key electrophysiological parameters.[1] The drug increases the action potential duration, a characteristic shared with amiodarone.[1] Concurrently, it depresses the plateau phase of the action potential, an effect similar to that of verapamil.[1] Furthermore, Butoprozine decreases the amplitude and the maximum rate of depolarization (Vmax) of the action potential.[1]

In addition to its effects on the action potential, this compound has been shown to inhibit pacemaker activity in Purkinje fibers.[1] This inhibition of automaticity is attributed to a reduction in the slope of diastolic depolarization.[1]

Quantitative Electrophysiological Data

The following table summarizes the qualitative effects of this compound on the key action potential parameters in sheep Purkinje fibers.

| Parameter | Effect of this compound | Reference |

| Action Potential Duration (APD) | Increased | [1] |

| Plateau Phase | Depressed | [1] |

| Action Potential Amplitude | Decreased | [1] |

| Maximum Rate of Depolarization (Vmax) | Decreased | [1] |

| Pacemaker Activity (Automaticity) | Inhibited | [1] |

| Slope of Diastolic Depolarization | Reduced | [1] |

Experimental Protocols

The investigation of the electrophysiological effects of this compound on Purkinje fibers was conducted using the following methodology:[1]

-

Tissue Preparation: Cardiac Purkinje fibers were isolated from sheep hearts.[1]

-

Recording Technique: A microelectrode technique was employed to record the transmembrane action potentials from the isolated Purkinje fibers.[1] This standard method allows for the precise measurement of various phases of the action potential and the resting membrane potential.

Mechanism of Action: Ionic Current Modulation

To understand the cellular mechanisms underlying the observed electrophysiological effects, studies on other cardiac tissues (frog atrial and ferret ventricular fibers) have provided insights into how this compound modulates specific ionic currents. These findings are likely translatable to Purkinje fibers, which possess a similar complement of ion channels.

This compound has been found to decrease the fast sodium inward current, the slow calcium inward current, and the delayed outward current in a dose-dependent manner.[2] The drug also reduces the reactivation kinetics of both the fast sodium and slow calcium inward currents.[2]

The decrease in the fast sodium inward current is consistent with the observed reduction in Vmax. The depression of the slow calcium inward current contributes to the depression of the plateau phase of the action potential. The inhibition of the delayed outward current is a plausible explanation for the prolongation of the action potential duration.

Visualizations

Signaling Pathway

Caption: Mechanism of this compound on Purkinje Fiber Ion Channels.

Experimental Workflow

Caption: Workflow for Studying Butoprozine Effects on Purkinje Fibers.

References

- 1. Electrophysiological effects of butoprozine on isolated heart preparations. Comparison with amiodarone and verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of butoprozine on ionic currents in frog atrial and ferret ventricular fibres. Comparison with amiodarone and verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Butoprozine Hydrochloride: Chemical Structure, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butoprozine Hydrochloride is a cardiovascular agent with antiarrhythmic properties. This technical guide provides a comprehensive overview of its chemical structure, a plausible synthesis pathway, and its mechanism of action at the cellular level. The information is curated for professionals in the fields of medicinal chemistry, pharmacology, and drug development, with a focus on presenting clear, actionable data and methodologies. All quantitative data is summarized in structured tables, and logical relationships are visualized using Graphviz diagrams.

Chemical Structure and Identification

This compound is chemically known as [4-[3-(dibutylamino)propoxy]phenyl]-(2-ethylindolizin-3-yl)methanone hydrochloride.[1] Its structure consists of a central methanone (B1245722) (ketone) group linking a 2-ethylindolizine moiety and a phenyl group substituted with a 3-(dibutylamino)propoxy chain. The hydrochloride salt enhances its solubility in aqueous media.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| IUPAC Name | [4-[3-(dibutylamino)propoxy]phenyl]-(2-ethylindolizin-3-yl)methanone;hydrochloride | [1] |

| CAS Number | 62134-34-3 | [1] |

| Molecular Formula | C28H39ClN2O2 | [1] |

| Molecular Weight | 471.1 g/mol | [1] |

| Canonical SMILES | CCCCN(CCCC)CCCOC1=CC=C(C=C1)C(=O)C2=C(C=C3N2C=CC=C3)CC.Cl | [1] |

| InChIKey | DXHWOBBGGCYHNV-UHFFFAOYSA-N | [1] |

| Synonyms | L-9394, Butoprozine HCl | [1] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its formulation and pharmacokinetic profile. A summary of its computed properties is provided below.

Table 2: Computed Physicochemical Properties of this compound

| Property | Value |

| XLogP3 | 7.5 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 13 |

| Exact Mass | 470.270006 g/mol |

| Monoisotopic Mass | 470.270006 g/mol |

| Topological Polar Surface Area | 34.1 Ų |

| Heavy Atom Count | 33 |

| Formal Charge | 0 |

| Complexity | 524 |

Note: These properties are computationally derived from the structure of this compound.

Synthesis Pathway

The synthesis of this compound can be logically approached through a multi-step process involving the preparation of two key intermediates: 2-ethylindolizine and 4-[3-(dibutylamino)propoxy]benzoyl chloride. The final step involves a Friedel-Crafts acylation reaction to couple these two fragments.

Caption: Proposed synthesis pathway for this compound.

Experimental Protocols (Hypothetical)

Step 1: Synthesis of 2-Ethylindolizine

A plausible method for the synthesis of 2-ethylindolizine is the Tschitschibabin indolizine (B1195054) synthesis. This would involve the reaction of 2-picoline with a suitable propionaldehyde derivative (e.g., α-bromopropionaldehyde) followed by cyclization.

Step 2: Synthesis of 4-[3-(Dibutylamino)propoxy]benzoyl chloride

-

Etherification: 4-Hydroxybenzoic acid is reacted with 1-bromo-3-chloropropane in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone) to yield 4-(3-chloropropoxy)benzoic acid.

-

Amination: The resulting 4-(3-chloropropoxy)benzoic acid is then reacted with an excess of dibutylamine to substitute the chlorine atom, forming 4-(3-(dibutylamino)propoxy)benzoic acid.

-

Acyl Chloride Formation: The carboxylic acid is then converted to the more reactive acyl chloride by treatment with thionyl chloride or oxalyl chloride.

Step 3: Friedel-Crafts Acylation and Salt Formation

-

Acylation: 2-Ethylindolizine is dissolved in an inert solvent (e.g., dichloromethane (B109758) or carbon disulfide). A Lewis acid catalyst, such as aluminum chloride, is added. To this mixture, 4-[3-(dibutylamino)propoxy]benzoyl chloride is added dropwise at a controlled temperature (typically cooled). The reaction is stirred until completion, which can be monitored by thin-layer chromatography.

-

Work-up: The reaction is quenched by carefully adding it to ice water. The organic layer is separated, washed with a dilute base (e.g., sodium bicarbonate solution) and then with brine, and finally dried over an anhydrous salt (e.g., sodium sulfate).

-

Purification: The crude product (Butoprozine free base) is purified by column chromatography on silica (B1680970) gel.

-

Salt Formation: The purified Butoprozine is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate), and a solution of hydrochloric acid in the same or a miscible solvent is added to precipitate this compound. The solid is then collected by filtration and dried.

Mechanism of Action: Signaling Pathway

Butoprozine exerts its antiarrhythmic effects by modulating the function of several key ion channels in cardiac myocytes. Its primary mechanism involves the blockade of fast sodium channels, L-type calcium channels, and delayed rectifier potassium channels. This multi-channel blockade leads to a prolongation of the action potential duration and a decrease in the excitability of cardiac tissue.

Caption: Mechanism of action of this compound on cardiac ion channels.

The blockade of these channels has the following electrophysiological consequences:

-

Sodium Channel Blockade: Slows the upstroke of the action potential (Phase 0), which decreases the conduction velocity in the heart.

-

Calcium Channel Blockade: Reduces the influx of calcium during the plateau phase (Phase 2) of the action potential, which can decrease the force of contraction.

-

Potassium Channel Blockade: Prolongs the repolarization phase (Phase 3) of the action potential, thereby increasing the effective refractory period.

The combined effect of these actions is a stabilization of the cardiac rhythm and suppression of arrhythmias.

Conclusion

This compound is a molecule of interest for its antiarrhythmic properties, which are attributed to its multi-ion channel blocking activity. This guide has provided a detailed overview of its chemical structure and a plausible, though not definitively published, synthesis route based on established organic chemistry principles. The visualized mechanism of action highlights its effects on cardiac electrophysiology. Further research to elucidate the precise synthesis conditions and to quantify its potency on various ion channels would be of significant value to the scientific and drug development communities.

References

In Vitro Effects of Butoprozine Hydrochloride on Sodium Ion Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butoprozine (B1214203) Hydrochloride is a compound that has demonstrated notable effects on cardiac ion channels, positioning it as a subject of interest for antiarrhythmic drug development. This technical guide provides a comprehensive overview of the in vitro effects of Butoprozine Hydrochloride on sodium ion channels, with a focus on its inhibitory actions and the underlying electrophysiological mechanisms. Drawing from available research, this document details the dose-dependent reduction of the fast sodium inward current and the alteration of channel kinetics induced by Butoprozine. It includes a summary of quantitative data, a description of experimental methodologies, and visual representations of experimental workflows to facilitate a deeper understanding for researchers and professionals in the field of drug development and cardiac electrophysiology.

Introduction

Voltage-gated sodium channels are critical for the initiation and propagation of action potentials in excitable cells, including cardiomyocytes. Their dysfunction can lead to various cardiac arrhythmias. Pharmacological modulation of these channels is a key strategy in the management of such conditions. This compound has been identified as a compound that interacts with cardiac ion channels, exhibiting effects that suggest a potential role as an antiarrhythmic agent. Early studies have indicated that Butoprozine exerts a dose-dependent inhibitory effect on the fast sodium inward current (INa) and slows the reactivation kinetics of these channels. This guide synthesizes the available in vitro data to provide a detailed technical resource on the interaction of this compound with sodium ion channels.

Quantitative Effects on Sodium Ion Channels

The primary in vitro effect of this compound on sodium ion channels is a dose-dependent reduction of the fast inward sodium current.[1] Research has also demonstrated that Butoprozine slows the reactivation kinetics of the sodium current.[1]

Table 1: Summary of Quantitative Data on the Effects of this compound on Sodium Ion Channels

| Parameter | Effect | Concentration Range | Tissue/Cell Type | Reference |

| Fast Sodium Inward Current (INa) | Dose-dependent decrease | Not Specified | Frog Atrial Fibres, Ferret Ventricular Fibres | [1] |

| Reactivation Kinetics of INa | Reduced (Slowing of recovery from inactivation) | Not Specified | Frog Atrial Fibres, Ferret Ventricular Fibres | [1] |

Note: Specific quantitative values such as IC50 and detailed kinetic parameters are not available in the currently accessible literature. The primary research by Néliat et al. (1982) indicates these effects but does not provide specific numerical data in its abstract.

Experimental Protocols

The foundational research on the in vitro effects of this compound on sodium ion channels utilized the double sucrose (B13894) gap voltage-clamp technique . This method allows for the electrical isolation and voltage control of a small segment of a muscle fiber, enabling the measurement of ionic currents across the cell membrane.

Double Sucrose Gap Voltage-Clamp Technique

This technique involves perfusing a muscle fiber bundle with different solutions to electrically isolate a central "node" of the tissue.

-

Preparation: Cardiac muscle preparations, such as frog atrial trabeculae or ferret ventricular papillary muscles, are dissected and mounted in a perfusion chamber.[1]

-

Solutions:

-

Test Solution: The central, electrically active node is perfused with a physiological saline solution (e.g., Ringer's solution) containing the test compound (this compound).

-

Isotonic Sucrose Solution: Two adjacent streams of an isotonic, non-ionic sucrose solution are used to electrically isolate the test node from the rest of the muscle fiber. Sucrose, being a non-electrolyte, creates high-resistance gaps.

-

Potassium-rich Solution: The ends of the muscle fiber are perfused with a high-potassium solution to depolarize the membranes and inactivate sodium channels in these regions, preventing action potential propagation from the ends of the fiber.

-

-

Voltage Clamp: Two electrodes are placed in the central test gap to measure the membrane potential and inject current. A feedback amplifier compares the measured membrane potential to a command potential set by the experimenter. The amplifier then injects the necessary current to hold the membrane potential at the command level. The injected current is equal in magnitude and opposite in sign to the current flowing across the membrane, thus providing a measurement of the ionic current.

Voltage-Clamp Protocols for Sodium Channel Kinetics

To characterize the effects of Butoprozine on sodium channel kinetics, specific voltage-clamp protocols are employed:

-

Current-Voltage (I-V) Relationship: The membrane is held at a negative holding potential (e.g., -80 mV) and then stepped to a series of depolarizing potentials. The peak inward current at each potential is measured to construct an I-V curve, which reveals the voltage-dependence of channel activation.

-

Steady-State Inactivation (Availability): A two-pulse protocol is used. A long conditioning pre-pulse to various potentials is applied to allow the channels to reach a steady-state of inactivation. This is followed by a test pulse to a potential that elicits a maximal sodium current (e.g., -20 mV). The peak current during the test pulse is plotted against the pre-pulse potential to determine the voltage-dependence of steady-state inactivation.

-

Recovery from Inactivation (Reactivation Kinetics): A two-pulse protocol is also used here. A depolarizing pulse is applied to inactivate the sodium channels. The membrane is then repolarized to a negative holding potential for varying durations before a second test pulse is applied. The peak current of the test pulse, relative to the first pulse, is plotted against the recovery interval to determine the time course of recovery from inactivation.

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action

The available data suggests that this compound directly interacts with the sodium channel protein. The dose-dependent reduction in current amplitude indicates a blocking effect, while the slowing of reactivation kinetics suggests that the drug may stabilize the inactivated state of the channel or slow the transition back to the resting state.

References

Pharmacological Profile of Butoprozine as a Cardiac Depressant: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butoprozine (B1214203) is an antiarrhythmic agent with significant cardiac depressant properties. Its mechanism of action primarily involves the modulation of cardiac ion channels, leading to alterations in the electrophysiological characteristics of the heart. This technical guide provides a comprehensive overview of the pharmacological profile of Butoprozine, focusing on its cardiac depressant effects. The information presented is based on available in vitro studies and is intended to inform researchers and professionals in the field of drug development. While the qualitative effects of Butoprozine are documented, a notable gap exists in the public domain regarding specific quantitative dose-response data and detailed experimental protocols.

Introduction

Butoprozine has been identified as a potent antiarrhythmic compound with mechanisms of action that bear resemblance to established drugs such as amiodarone (B1667116) and verapamil (B1683045).[1] Its primary therapeutic potential lies in its ability to suppress abnormal cardiac rhythms by depressing cardiac activity. This guide will delve into the electrophysiological effects, mechanism of action, and the experimental basis for our current understanding of Butoprozine's cardiac depressant profile.

Electrophysiological Effects

Butoprozine exerts multiple effects on the cardiac action potential, contributing to its overall depressant and antiarrhythmic activity.[1]

Key Electrophysiological Changes:

-

Increased Action Potential Duration: Similar to amiodarone, Butoprozine prolongs the duration of the cardiac action potential.[1]

-

Depression of the Plateau Phase: The plateau phase (Phase 2) of the action potential is depressed, an effect also observed with verapamil.[1]

-

Decreased Amplitude and Maximum Rate of Depolarization: Butoprozine reduces the amplitude and the maximum rate of depolarization (Vmax) of the action potential.[1]

-

Inhibition of Pacemaker Activity: The drug effectively inhibits pacemaker activity in Purkinje fibers and repetitive activity in atrial tissue.[1] This is achieved through a reduction in the slope of diastolic depolarization.[1]

Quantitative Data on Electrophysiological Parameters

| Parameter | Butoprozine Concentration | Observed Effect (Qualitative) | Quantitative Change (Data Not Available) |

| Action Potential Duration (APD) | Dose-dependent | Increased[1] | e.g., % increase from baseline |

| Plateau Phase Amplitude | Dose-dependent | Depressed[1] | e.g., mV change from baseline |

| Action Potential Amplitude | Dose-dependent | Decreased[1] | e.g., mV change from baseline |

| Maximum Rate of Depolarization (Vmax) | Dose-dependent | Decreased[1] | e.g., V/s change from baseline |

| Slope of Diastolic Depolarization | Dose-dependent | Reduced[1] | e.g., mV/s change from baseline |

Mechanism of Action

The cardiac depressant effects of Butoprozine are a direct consequence of its interaction with several key cardiac ion channels.

Ion Channel Blockade

Butoprozine has been shown to decrease the following ionic currents in a dose-dependent manner:[2]

-

Fast Sodium Inward Current (INa): Blockade of the fast sodium channels leads to a reduction in the maximum rate of depolarization (Vmax) of the action potential.

-

Slow Calcium Inward Current (ICa(L)): Inhibition of the L-type calcium channels contributes to the depression of the plateau phase of the action potential and has a negative inotropic effect.

-

Delayed Outward Potassium Current (IK): Blockade of the delayed rectifier potassium current is responsible for the observed increase in action potential duration.

Butoprozine also reduces the reactivation kinetics of both the fast sodium and slow calcium inward currents.[2]

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of Butoprozine at the cellular level, leading to its cardiac depressant effects.

Caption: Mechanism of Butoprozine's cardiac depressant action.

Experimental Protocols

The primary experimental models used to characterize the electrophysiological effects of Butoprozine are isolated cardiac preparations.

Microelectrode Technique in Sheep Cardiac Purkinje Fibers

This technique is employed to record intracellular action potentials from individual cardiac cells.

General Protocol Outline:

-

Preparation: Isolation of Purkinje fibers from sheep hearts.

-

Mounting: The isolated fibers are mounted in a tissue bath and superfused with a physiological salt solution (e.g., Tyrode's solution) at a constant temperature and pH.

-

Impaling: A fine-tipped glass microelectrode filled with a conducting solution (e.g., 3 M KCl) is used to impale a single Purkinje cell.

-

Recording: The microelectrode records the transmembrane potential, allowing for the measurement of action potential parameters.

-

Drug Application: Butoprozine is added to the superfusion solution at various concentrations to determine its effects on the action potential.

Double Sucrose (B13894) Gap Technique in Frog Atrial and Ferret Ventricular Fibers

This voltage-clamp technique allows for the measurement of ionic currents across the cell membrane.

General Protocol Outline:

-

Preparation: Isolation of atrial trabeculae from frogs or ventricular fibers from ferrets.

-

Mounting: The tissue is placed in a three-chambered bath. The central chamber is perfused with a test solution containing Butoprozine, while the two outer chambers are perfused with a potassium-rich solution to depolarize the ends of the fiber. The chambers are separated by streams of isotonic sucrose solution, which acts as an electrical insulator.

-

Voltage Clamp: Electronic feedback circuitry is used to clamp the membrane potential at a desired level, and the current required to maintain this voltage is measured.

-

Data Acquisition: Stepwise changes in the membrane potential are applied to elicit and measure specific ionic currents (INa, ICa(L), IK).

-

Analysis: The effects of different concentrations of Butoprozine on the amplitude and kinetics of these currents are analyzed.

The following diagram provides a conceptual workflow for these experimental protocols.

Caption: Experimental workflow for assessing Butoprozine's effects.

Conclusion and Future Directions

Butoprozine demonstrates a clear profile as a cardiac depressant, acting through the blockade of key cardiac ion channels. Its electrophysiological effects are consistent with its potential as an antiarrhythmic agent. However, to fully understand its therapeutic potential and safety profile, further research is required to obtain detailed quantitative dose-response data on a range of cardiac parameters, including myocardial contractility. Furthermore, the publication of detailed, standardized experimental protocols would be invaluable for the scientific community to replicate and build upon these initial findings. Future studies should also aim to elucidate the downstream signaling consequences of ion channel blockade by Butoprozine in greater detail.

References

- 1. Electrophysiological effects of butoprozine on isolated heart preparations. Comparison with amiodarone and verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of butoprozine on ionic currents in frog atrial and ferret ventricular fibres. Comparison with amiodarone and verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]

Butoprozine Hydrochloride: A Technical Overview of an Investigational Antiarrhythmic Agent

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the available scientific information regarding Butoprozine Hydrochloride (also known as L-9394), an investigational antiarrhythmic agent. While extensive documentation on its development is limited in publicly accessible records, this document synthesizes the existing data on its chemical properties, mechanism of action, and the experimental basis for its classification.

Introduction and Chemical Identity

Butoprozine is a benzofuran (B130515) derivative investigated for its antiarrhythmic properties.[1][2] Its chemical structure and identity are cataloged in public chemical databases.

| Property | Value |

| IUPAC Name | [4-[3-(dibutylamino)propoxy]phenyl]-(2-ethylindolizin-3-yl)methanone;hydrochloride |

| Molecular Formula | C₂₈H₃₉ClN₂O₂ |

| Molecular Weight | 471.1 g/mol |

| CAS Number | 62134-34-3 |

| Synonyms | Butoprozine HCl, L-9394 |

Source: PubChem CID 71958

Discovery and Developmental History

Synthesis

A specific, detailed synthesis protocol for this compound is not described in the available literature. However, the 1981 paper on new benzofuran derivatives by Bourgery et al. describes the general synthesis of related compounds from khellin, a natural furanochromone.[1] This suggests a potential synthetic route involving the modification of a benzofuran core structure.

Pharmacological Profile and Mechanism of Action

This compound was identified as a potent antiarrhythmic agent with a mechanism of action that shares characteristics with both Class III and Class IV antiarrhythmic drugs.[1]

Electrophysiological Effects

Key studies on isolated cardiac preparations revealed the following effects:

-

Action Potential Duration: Butoprozine was found to increase the action potential duration, an effect similar to that of amiodarone (B1667116) (a Class III antiarrhythmic).[1]

-

Plateau Phase: It depresses the plateau phase of the cardiac action potential, which is characteristic of calcium channel blockers like verapamil (B1683045) (a Class IV antiarrhythmic).[1]

-

Depolarization: The compound decreases the amplitude and the maximum rate of depolarization.[1]

-

Automaticity: Butoprozine inhibits pacemaker activity by reducing the slope of diastolic depolarization.[1]

Effects on Ionic Currents

Voltage clamp studies provided further insight into its mechanism at the level of individual ion channels:

-

It decreases the fast sodium and slow calcium inward currents.

-

It also reduces the delayed outward potassium current.

-

The reactivation kinetics of both the fast inward and slow inward currents are reduced by Butoprozine.

These combined actions on multiple ion channels contribute to its potent antiarrhythmic activity.

Experimental Protocols

While full, detailed experimental protocols are not available, the abstracts of key studies describe the methodologies used to characterize Butoprozine's pharmacological effects.

Electrophysiological Studies in Isolated Heart Preparations

-

Objective: To investigate the electrophysiological effects of Butoprozine on cardiac tissues.

-

Preparations:

-

Sheep cardiac Purkinje fibers.

-

Frog atrial fibers.

-

Ferret ventricular fibers.

-

-

Techniques:

-

Microelectrode Technique: Used for intracellular recordings from sheep Purkinje fibers to measure action potential parameters.

-

Double Sucrose Gap Technique: Employed for voltage clamp studies on frog atrial and ferret ventricular fibers to measure ionic currents.

-

-

Comparators: Amiodarone and Verapamil were used as reference compounds to classify the observed effects.

Preclinical and Clinical Development

There is a lack of publicly available data regarding the preclinical toxicology, pharmacokinetics, and clinical trials of this compound. This suggests that the compound may not have advanced beyond early-stage development.

Visualizations

Signaling Pathway

Caption: Proposed mechanism of action of this compound.

Experimental Workflow

Caption: Hypothetical workflow for electrophysiological studies.

Conclusion

This compound is an interesting example of a benzofuran derivative with potent antiarrhythmic properties, characterized by a mixed mechanism of action involving the blockade of sodium, calcium, and potassium channels. The available research from the early 1980s provides a foundational understanding of its electrophysiological effects. However, the lack of more recent data on its synthesis, preclinical, and clinical development suggests that it did not advance to become a marketed therapeutic agent. Further research into historical archives of pharmaceutical companies active in France in the early 1980s might provide more detailed insights into the history of this compound.

References

Butoprozine Hydrochloride: An In-depth Technical Guide on its Effects on Cardiac Action Potential Duration and Depolarization

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Electrophysiological Effects on Cardiac Action Potential

Butoprozine (B1214203) Hydrochloride modulates the cardiac action potential in a manner that suggests a multi-channel blocking effect, sharing characteristics with both Class I and Class IV antiarrhythmic drugs.

Action Potential Duration

Butoprozine Hydrochloride has been shown to increase the duration of the cardiac action potential[1]. This effect is comparable to that of amiodarone (B1667116), a well-known Class III antiarrhythmic agent that prolongs the repolarization phase. The prolongation of the action potential duration is a key factor in its antiarrhythmic properties, as it increases the effective refractory period of cardiac myocytes.

Depolarization and Plateau Phase

The compound decreases the amplitude and the maximum rate of depolarization (Vmax), an effect characteristic of Class I antiarrhythmic drugs that block sodium channels[1]. Furthermore, this compound depresses the plateau phase of the action potential, similar to the action of verapamil (B1683045), a Class IV antiarrhythmic that blocks L-type calcium channels[1].

Mechanism of Action: Effects on Ionic Currents

The observed changes in the cardiac action potential are a direct consequence of this compound's interaction with several key ion channels.

Inhibition of Inward Currents

-

Fast Sodium Current (INa): this compound decreases the fast sodium inward current in a dose-dependent manner[2]. This action is responsible for the reduction in the Vmax of the action potential upstroke, leading to slowed conduction velocity.

-

Slow Calcium Current (ICa): The drug also inhibits the slow calcium inward current, which contributes to the depression of the plateau phase of the action potential[2]. This effect is similar to that of calcium channel blockers.

Inhibition of Outward Currents

-

Delayed Outward Current (IK): this compound has been found to decrease the delayed outward potassium current[2]. Inhibition of this repolarizing current is the primary mechanism for the observed prolongation of the action potential duration.

Data Presentation

A significant limitation of the currently available literature is the absence of specific quantitative data on the dose-dependent effects of this compound. While studies report a dose-dependent inhibition of ion channels, they do not provide specific IC50 values or percentage of block at defined concentrations. The following table summarizes the qualitative effects on key cardiac ion channels and action potential parameters.

| Parameter | Effect of this compound | Affected Ion Current(s) | Reference |

| Action Potential Duration (APD) | Increase | IK (Delayed Outward) | [1] |

| Maximum Rate of Depolarization (Vmax) | Decrease | INa (Fast Inward) | [1] |

| Action Potential Amplitude | Decrease | INa (Fast Inward) | [1] |

| Plateau Phase | Depression | ICa (Slow Inward) | [1] |

| Fast Sodium Inward Current (INa) | Decrease (Dose-dependent) | - | [2] |

| Slow Calcium Inward Current (ICa) | Decrease (Dose-dependent) | - | [2] |

| Delayed Outward Current (IK) | Decrease (Dose-dependent) | - | [2] |

Experimental Protocols

The foundational research on the electrophysiological effects of this compound utilized two key experimental techniques. Due to the age of the primary research, highly detailed, step-by-step protocols are not available in the publications. However, the general methodologies are described below.

Microelectrode Technique in Sheep Purkinje Fibers

This technique was employed to study the effects of this compound on the action potentials of mammalian cardiac conducting tissue.

-

Preparation: Isolated Purkinje fibers from sheep hearts were used.

-

Recording: Glass microelectrodes filled with a conductive solution (e.g., 3 M KCl) were inserted into individual Purkinje fibers to measure the transmembrane potential.

-

Stimulation: The fibers were stimulated at a constant frequency to elicit action potentials.

-

Drug Application: this compound was introduced into the superfusing solution at various concentrations to determine its effects on action potential parameters.

Double Sucrose (B13894) Gap Technique in Frog Atrial and Ferret Ventricular Fibers

This voltage-clamp method was used to investigate the effects of this compound on specific ionic currents.

-

Preparation: Small trabeculae of frog atrial or ferret ventricular muscle were isolated.

-

Methodology: The double sucrose gap technique electrically isolates a small segment of the muscle fiber, allowing for the control of the membrane potential (voltage clamp) and the measurement of the transmembrane currents. The preparation is placed in a multi-compartment chamber where the central compartment contains the physiological saline with the drug, and the outer compartments contain a high-potassium solution to depolarize the ends of the fiber. Two gaps of sucrose solution, which is ion-free and has high resistance, separate these compartments.

-

Data Acquisition: By applying voltage steps and recording the resulting currents, the effects of this compound on the fast sodium, slow calcium, and delayed potassium currents were determined in a dose-dependent manner.

Visualizations

Signaling Pathway of this compound's Action on Cardiac Myocytes

Caption: Mechanism of this compound's electrophysiological effects.

Experimental Workflow for Assessing this compound's Effects

Caption: General workflow for electrophysiological studies of Butoprozine HCl.

Conclusion

This compound is a potent antiarrhythmic agent with a complex mechanism of action involving the blockade of multiple cardiac ion channels. Its ability to inhibit fast sodium, slow calcium, and delayed potassium currents results in a prolongation of the action potential duration, a decrease in the maximum rate of depolarization, and a depression of the plateau phase. While these qualitative effects are established, there is a clear need for further research to quantify the dose-dependent inhibition of specific ion channels to provide a more precise understanding of its pharmacological profile. Such data would be invaluable for drug development professionals in optimizing its therapeutic use and assessing its safety profile.

References

- 1. Electrophysiological effects of butoprozine on isolated heart preparations. Comparison with amiodarone and verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of butoprozine on ionic currents in frog atrial and ferret ventricular fibres. Comparison with amiodarone and verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Anti-arrhythmic Properties of Butoprozine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butoprozine (B1214203) Hydrochloride is a benzofuran (B130515) derivative that has demonstrated significant anti-arrhythmic properties. This technical guide provides a comprehensive overview of its electrophysiological effects, mechanism of action, and the experimental protocols used to elucidate these properties. Butoprozine Hydrochloride exhibits a multi-channel blocking activity, sharing characteristics with both Class III and Class IV anti-arrhythmic agents. It modulates cardiac action potentials by affecting sodium, calcium, and potassium ion channels. This document summarizes the key findings from preclinical studies and presents them in a structured format for researchers and drug development professionals.

Introduction

Cardiac arrhythmias, characterized by irregular heart rhythms, are a major cause of morbidity and mortality worldwide. The development of effective and safe anti-arrhythmic drugs remains a significant challenge in cardiovascular pharmacology. This compound, a benzofuran derivative, has been identified as a promising anti-arrhythmic agent. Early studies have revealed its potent effects on the electrophysiological properties of cardiac tissues. This guide aims to provide an in-depth understanding of the anti-arrhythmic actions of this compound, with a focus on its cellular mechanism and the experimental methodologies used for its characterization.

Mechanism of Action: A Multi-Channel Approach

This compound exerts its anti-arrhythmic effects through a complex mechanism involving the modulation of multiple ion channels, similar to established drugs like amiodarone (B1667116) and verapamil (B1683045). This multi-channel blocking capability suggests a broad spectrum of anti-arrhythmic activity.[1][2]

The primary mechanism of this compound involves:

-

Inhibition of Fast Sodium Inward Current (INa): By blocking the fast sodium channels, Butoprozine decreases the maximum rate of depolarization (Vmax) of the cardiac action potential. This leads to a slowing of conduction velocity in the atria, ventricles, and Purkinje fibers.

-

Inhibition of Slow Calcium Inward Current (ICa(L)): Butoprozine depresses the plateau phase of the action potential by blocking L-type calcium channels. This action is similar to that of verapamil and contributes to its negative inotropic effects and its ability to suppress arrhythmias dependent on calcium currents, such as certain types of supraventricular tachycardias.[1][2]

-

Inhibition of Delayed Rectifier Potassium Outward Current (IK): Similar to amiodarone, Butoprozine increases the action potential duration (APD) by blocking the delayed rectifier potassium current.[1] This prolongs the effective refractory period, which is a key mechanism for terminating re-entrant arrhythmias.

-

Reduction of Pacemaker Current: In pacemaker cells, Butoprozine reduces the slope of diastolic depolarization, leading to a decrease in automaticity and heart rate.[1]

Mechanism of Action of this compound.

Data Presentation: Electrophysiological Effects

The electrophysiological effects of this compound have been investigated in various isolated cardiac preparations. The following tables summarize the qualitative and dose-dependent effects of the compound on cardiac action potential parameters and ionic currents.[1][2] Note: Specific quantitative data such as IC50 values were not available in the reviewed literature.

Table 1: Effects of this compound on Cardiac Action Potential Parameters

| Parameter | Effect | Comparison | Tissue |

| Action Potential Duration (APD) | Increased | Similar to Amiodarone | Sheep Purkinje Fibers, Ferret Ventricular Fibers |

| Plateau Phase | Depressed | Similar to Verapamil | Sheep Purkinje Fibers, Ferret Ventricular Fibers |

| Amplitude | Decreased | - | Sheep Purkinje Fibers, Ferret Ventricular Fibers |

| Maximum Rate of Depolarization (Vmax) | Decreased | - | Sheep Purkinje Fibers, Ferret Ventricular Fibers |

| Pacemaker Activity | Inhibited | Similar to Amiodarone & Verapamil | Sheep Purkinje Fibers, Frog Atrial Fibers |

| Slope of Diastolic Depolarization | Reduced | Similar to Amiodarone | Sheep Purkinje Fibers, Frog Atrial Fibers |

Table 2: Effects of this compound on Ionic Currents

| Ionic Current | Effect | Dependence | Tissue |

| Fast Sodium Inward Current (INa) | Decreased | Dose-dependent | Frog Atrial Fibers, Ferret Ventricular Fibers |

| Slow Calcium Inward Current (ICa(L)) | Decreased | Dose-dependent | Frog Atrial Fibers, Ferret Ventricular Fibers |

| Delayed Outward Current (IK) | Decreased | Dose-dependent | Frog Atrial Fibers, Ferret Ventricular Fibers |

| Reactivation Kinetics of Inward Currents | Reduced | - | Frog Atrial Fibers, Ferret Ventricular Fibers |

Experimental Protocols

The anti-arrhythmic properties of this compound were primarily investigated using two key electrophysiological techniques on isolated cardiac tissues.

Microelectrode Technique for Action Potential Recording

This technique is used to record intracellular action potentials from single cardiac cells within a multicellular preparation.

-

Tissue Preparation:

-

Hearts are excised from the animal model (e.g., sheep) and placed in cold, oxygenated Tyrode's solution.

-

Purkinje fibers are carefully dissected from the ventricles.

-

The preparations are mounted in a tissue bath and superfused with oxygenated Tyrode's solution at a constant temperature (e.g., 37°C).

-

-

Recording:

-

Glass microelectrodes with a tip diameter of <1 µm and filled with 3 M KCl are used.

-

The microelectrode is advanced into a Purkinje fiber cell to record the transmembrane potential.

-

The tissue is stimulated at a constant frequency (e.g., 1 Hz) using bipolar electrodes.

-

-

Data Acquisition and Analysis:

-

Action potentials are amplified and displayed on an oscilloscope and recorded for offline analysis.

-

Parameters such as resting membrane potential, action potential amplitude, Vmax, and APD at different repolarization levels (e.g., APD50, APD90) are measured before and after the application of this compound at various concentrations.

-

Double Sucrose (B13894) Gap Technique with Voltage Clamp

This method allows for the measurement of ionic currents across the membrane of a multicellular preparation under controlled voltage conditions.

-

Preparation and Mounting:

-

Atrial or ventricular muscle strips are dissected from the animal model (e.g., frog, ferret).

-

The preparation is placed in a three-compartment chamber. The central compartment is perfused with a test solution, while the two outer compartments are perfused with an isotonic, non-ionic sucrose solution to electrically isolate the central region. One end of the muscle is depolarized with a high-potassium solution.

-

-

Voltage Clamp:

-

One microelectrode is used to measure the membrane potential of the cells in the central compartment.

-

A feedback amplifier compares the measured membrane potential to a command potential and injects the necessary current through a second electrode to clamp the membrane potential at the desired level.

-

-

Current Measurement and Analysis:

-

The current injected by the feedback amplifier is equal in magnitude and opposite in sign to the total membrane current.

-

Specific voltage protocols are applied to isolate and measure individual ionic currents (e.g., INa, ICa(L), IK).

-

The effects of different concentrations of this compound on the amplitude and kinetics of these currents are determined.

-

Experimental Workflow for Electrophysiological Studies.

Conclusion

This compound is a potent anti-arrhythmic agent with a multi-channel blocking mechanism of action. Its ability to inhibit sodium, calcium, and potassium channels results in a unique electrophysiological profile that combines the features of different classes of anti-arrhythmic drugs. This suggests its potential utility in treating a variety of cardiac arrhythmias. Further research, including studies to quantify its potency (e.g., determining IC50 values) and to evaluate its efficacy and safety in in vivo models, is warranted to fully establish its therapeutic potential. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other novel anti-arrhythmic compounds.

References

- 1. Electrophysiological effects of butoprozine on isolated heart preparations. Comparison with amiodarone and verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of butoprozine on ionic currents in frog atrial and ferret ventricular fibres. Comparison with amiodarone and verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available research providing specific quantitative binding kinetics of Butoprozine (B1214203) Hydrochloride to Nav1.5 channels (e.g., IC50, k_on, k_off) is limited. This guide synthesizes the known electrophysiological effects of Butoprozine and contextualizes them within the established principles of sodium channel pharmacology, drawing parallels with other well-characterized Nav1.5 blockers. The methodologies and data presented are based on standard practices for evaluating Nav1.5 channel inhibitors.

Introduction: The Role of Nav1.5 and Sodium Channel Blockers

The voltage-gated sodium channel Nav1.5, encoded by the SCN5A gene, is the primary channel responsible for the rapid upstroke (Phase 0) of the action potential in cardiac myocytes.[1] Its precise function is critical for normal cardiac conduction. Dysregulation of Nav1.5 can lead to various life-threatening arrhythmias.

Sodium channel blockers are a class of drugs that modulate the function of these channels, primarily used to treat and manage cardiac arrhythmias.[2][3] These agents work by physically or allosterically blocking the pore through which sodium ions pass, thereby decreasing the excitability of cardiac cells and slowing conduction velocity.[2][3] Butoprozine Hydrochloride has been identified as an antiarrhythmic agent that, like other drugs in its class, decreases the amplitude and maximum rate of depolarization of the cardiac action potential, an effect characteristic of sodium channel blockade.[4]

Electrophysiological Profile of this compound

Early studies on isolated cardiac preparations revealed that Butoprozine exhibits a potent antiarrhythmic profile. Its primary effects include:

-

Decreased Maximum Rate of Depolarization (Vmax): This is a hallmark of fast sodium channel blockade, directly indicating an interaction with channels like Nav1.5.[4]

-

Increased Action Potential Duration: An effect it shares with Class III antiarrhythmics like amiodarone (B1667116).[4]

-

Depression of the Plateau Phase: An effect similar to that of calcium channel blockers like verapamil (B1683045).[4]

-

Inhibition of Pacemaker Activity: By reducing the slope of diastolic depolarization.[4]

These findings suggest a complex mechanism of action, with the reduction in Vmax being the most direct evidence of Nav1.5 interaction.

The Modulated Receptor Hypothesis: State-Dependent Binding

The interaction between sodium channel blockers and the Nav1.5 channel is not static; it is highly dependent on the conformational state of the channel. This concept, known as the Modulated Receptor Hypothesis, posits that blockers have different affinities for the channel's three main states: resting (closed), open, and inactivated.[5][6]

-

Resting State: When the cell membrane is at its resting potential, most Nav1.5 channels are in the closed, or resting, state. Most blockers have a low affinity for this state.

-

Open State: Upon depolarization, channels open for a few milliseconds to allow sodium influx. Many blockers can access their binding site within the channel pore during this state.

-

Inactivated State: Following opening, the channel enters a non-conductive, inactivated state. Blockers often exhibit the highest affinity for this state, stabilizing it and prolonging the refractory period.[5]

This state-dependent binding leads to "use-dependent" or "frequency-dependent" block, where the drug's effect is more pronounced at faster heart rates because channels spend more time in the open and inactivated states, which are the preferred binding targets.[5][6]

Quantitative Analysis of Nav1.5 Binding Kinetics

While specific binding kinetic data for Butoprozine is not available, the following tables illustrate the types of quantitative data obtained from electrophysiological studies of other known Nav1.5 blockers, such as Ranolazine and Flecainide (B1672765). These values are essential for characterizing a drug's potency, onset of action, and safety profile.

Table 1: Illustrative Potency (IC50) of Nav1.5 Blockers in Different Channel States

| Parameter | Drug Example | Value | Experimental Condition | Reference |

| IC50 (Resting State) | Ranolazine | > 100 µM | Holding potential where channels are predominantly in the resting state (e.g., -120 mV). | [7] |

| IC50 (Open State) | Ranolazine | 6.2 µM | Measured on inactivation-deficient channels to isolate open-state block. | [7] |

| IC50 (Inactivated State) | Ranolazine | ≥ 60 µM | Holding potential where a significant fraction of channels are inactivated (e.g., -70 mV). | [7] |

| IC50 (Use-Dependent) | Flecainide | 7.4 µM | Measured during high-frequency stimulation (e.g., 10 Hz). | [8] |

Table 2: Illustrative Kinetic Parameters of Nav1.5 Blockers

| Parameter | Drug Example | Value | Description | Reference |

| On-Rate (k_on) | Ranolazine | 7.1 µM⁻¹s⁻¹ | Rate of drug association with the open Nav1.7 channel (as a proxy). | [7] |

| Off-Rate (k_off) | Ranolazine | 14 s⁻¹ | Rate of drug dissociation from the open Nav1.7 channel (as a proxy). | [7] |

| Recovery Time Constant (τ) | Flecainide | 81 s | Time constant for recovery from block at hyperpolarized potentials, indicating drug trapping. | [8] |

Proposed Mechanism of Action for Butoprozine on Nav1.5

Based on its electrophysiological profile and the behavior of similar compounds, this compound likely acts as a state-dependent blocker of the Nav1.5 channel. The proposed mechanism involves preferential binding to the open and/or inactivated states of the channel, leading to a reduction in sodium current, particularly at higher frequencies of stimulation.

Caption: Proposed state-dependent binding of Butoprozine to the Nav1.5 channel.

Experimental Protocols for Characterizing Binding Kinetics

The quantitative assessment of a compound's binding kinetics to Nav1.5 channels is typically performed using the whole-cell patch-clamp technique on mammalian cell lines (e.g., HEK-293) stably expressing the human SCN5A gene.[9]

Cell Culture and Transfection

HEK-293 cells are cultured under standard conditions and transfected with a plasmid containing the full-length human SCN5A cDNA. Stably expressing cells are selected using an appropriate antibiotic resistance marker.

Electrophysiological Recordings

-

Setup: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.[10]

-

Solutions: The external (bath) solution is designed to mimic physiological extracellular fluid, while the internal (pipette) solution mimics the intracellular environment and contains Cs+ to block potassium channels.

-

Procedure: A glass micropipette forms a high-resistance "gigaohm" seal with the cell membrane. The membrane patch is then ruptured to allow electrical access to the cell's interior (whole-cell configuration).

Voltage Protocols

Specific voltage protocols are applied to measure drug effects on different channel states:

-

Tonic (Resting-State) Block: Cells are held at a very negative potential (e.g., -120 mV) where most channels are in the resting state. A test pulse (e.g., to -20 mV) is applied infrequently (e.g., every 30 seconds) before and after drug application to measure the reduction in peak current.

-

Use-Dependent (Frequency-Dependent) Block: A train of depolarizing pulses (e.g., 20 pulses at 5 or 10 Hz) is applied from a holding potential of -100 mV. The progressive decrease in peak current during the pulse train indicates use-dependent block.[7]

-

Inactivated-State Block: A steady-state inactivation protocol is used. Cells are held at various conditioning potentials to induce different levels of channel inactivation before a test pulse is applied. The shift in the voltage-dependence of inactivation in the presence of the drug is used to calculate its affinity for the inactivated state.[11]

Data Analysis

-

IC50 Calculation: Dose-response curves are generated by plotting the percentage of current inhibition against the drug concentration. The data are fitted with the Hill equation to determine the half-maximal inhibitory concentration (IC50).

-

Kinetic Analysis: The time course of block development during a pulse train is fitted with an exponential function to determine the on-rate (kon). The time course of recovery from block after the train is used to determine the off-rate (koff).

Caption: Workflow for characterizing Nav1.5 blocker binding kinetics.

Conclusion

While direct kinetic studies on this compound's interaction with Nav1.5 are not extensively documented in recent literature, its electrophysiological effects strongly align with those of a Class I antiarrhythmic agent. It likely functions as a state- and use-dependent blocker of the Nav1.5 sodium channel. A thorough characterization, following the experimental protocols outlined in this guide, would be necessary to quantify its specific binding affinities and kinetics. Such data is crucial for fully understanding its therapeutic potential and proarrhythmic risk, providing a foundation for future drug development and optimization efforts in the field of cardiac electrophysiology.

References

- 1. boris-portal.unibe.ch [boris-portal.unibe.ch]

- 2. Sodium Channel Blockers: Types, Benefits, and Side Effects [healthline.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Electrophysiological effects of butoprozine on isolated heart preparations. Comparison with amiodarone and verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What are the therapeutic applications for Nav1.5 blockers? [synapse.patsnap.com]

- 6. Mechanism of action of sodium channel blocker insecticides (SCBIs) on insect sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. State- and Use-Dependent Block of Muscle Nav1.4 and Neuronal Nav1.7 Voltage-Gated Na+ Channel Isoforms by Ranolazine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. State-dependent trapping of flecainide in the cardiac sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of the cardiac Na⁺ channel α-subunit Nav1.5 by propofol and dexmedetomidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanosensitivity of Nav1.5, a voltage-sensitive sodium channel - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scienceopen.com [scienceopen.com]

Unveiling the Unseen: A Technical Guide to the Potential Off-Target Effects and Kinase Screening of Butoprozine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butoprozine (B1214203) Hydrochloride is recognized primarily for its activity as a cardiac depressant and anti-arrhythmic agent.[1][2] Its therapeutic effects are attributed to its interaction with cardiac ion channels. However, a comprehensive understanding of its pharmacological profile necessitates a thorough investigation of its potential off-target effects and interactions with the human kinome. This technical guide synthesizes the available data on Butoprozine Hydrochloride's known interactions, outlines methodologies for comprehensive off-target and kinase screening, and provides a framework for interpreting such data in the context of drug safety and development. While extensive public data on broad-panel off-target screening and kinase profiling for this compound is limited, this guide serves as a blueprint for conducting such essential studies.

Introduction: The Imperative of Off-Target Profiling

In modern drug discovery, the characterization of a compound's interaction with unintended biological targets is a critical component of preclinical safety assessment. Off-target effects can lead to unforeseen adverse drug reactions (ADRs), limiting the therapeutic window of a drug or causing its failure in later stages of development. Kinases, a large family of enzymes that play crucial roles in cellular signaling, are common off-targets for many small molecule drugs. Unintended kinase inhibition can disrupt a multitude of cellular processes, leading to toxicity. Therefore, a systematic evaluation of a drug candidate's off-target liabilities and kinase inhibition profile is paramount.

Butoprozine, a benzoylindolizine derivative, has been studied for its electrophysiological effects on the heart.[1][3] Understanding its broader pharmacological footprint is essential for its potential development and for ensuring patient safety.

Known Pharmacological Profile of this compound

The primary pharmacological activity of this compound lies in its effects on cardiac ion channels, which are fundamental to the regulation of the cardiac action potential.

Cardiac Ion Channel Interactions

Studies have demonstrated that butoprozine affects multiple cardiac ion currents in a dose-dependent manner.[4] These interactions are summarized in the table below.

| Target Ion Channel | Effect of Butoprozine | Reference |

| Fast Sodium Inward Current (INa) | Decrease | [4] |

| Slow Calcium Inward Current (ICa) | Decrease | [4] |

| Delayed Outward Current | Decrease | [4] |

Table 1: Summary of Known Cardiac Ion Channel Effects of Butoprozine

These effects on cardiac ion channels contribute to its anti-arrhythmic properties by altering the action potential duration and reducing cellular excitability.[1][5] However, these same interactions can be considered off-target effects if they occur at concentrations that also affect other, non-cardiac targets or if they lead to unintended cardiac liabilities such as pro-arrhythmic events.

Framework for Comprehensive Off-Target Profiling

A thorough assessment of off-target effects involves screening the compound against a broad panel of receptors, transporters, enzymes, and other biologically relevant targets.

Recommended Off-Target Screening Panel

A standard safety pharmacology panel, often comprising targets known to be associated with adverse drug reactions, is recommended. This typically includes a diverse set of G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes.

Experimental Protocol: Radioligand Binding Assays

Radioligand binding assays are a gold-standard method for determining the affinity of a compound for a specific target.[6][7]

Objective: To determine the binding affinity (Ki) of this compound for a panel of off-target receptors.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells or tissues expressing the target receptor.

-

Assay Setup: In a 96-well plate, a fixed concentration of a specific radioligand for the target receptor is incubated with varying concentrations of this compound and the membrane preparation.

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.

-

Separation: Bound radioligand is separated from unbound radioligand via rapid filtration through a glass fiber filter.

-

Detection: The radioactivity on the filters is quantified using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Figure 1: Workflow for Radioligand Binding Assay.

Kinase Screening: Assessing Interaction with the Human Kinome

Given the central role of kinases in cellular signaling, screening this compound against a panel of kinases is a critical step in characterizing its selectivity and potential for off-target toxicities.

Rationale for Kinase Screening

Many drugs have been found to inhibit kinases as an off-target activity. Such inhibition can lead to a range of adverse effects, including cardiotoxicity, hepatotoxicity, and myelosuppression. A comprehensive kinase screen can identify these potential liabilities early in development.

Experimental Protocol: Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

Luminescent-based kinase assays, such as the ADP-Glo™ Kinase Assay, are widely used for high-throughput screening of kinase inhibitors.[8]

Objective: To determine the inhibitory activity of this compound against a panel of human kinases.

Methodology:

-

Kinase Reaction: The kinase, its specific substrate, ATP, and varying concentrations of this compound are incubated together.

-

ADP Detection: After the kinase reaction, a reagent is added to terminate the reaction and deplete the remaining ATP. A second reagent is then added to convert the ADP produced by the kinase reaction into ATP.

-

Luminescence Generation: The newly synthesized ATP is used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the amount of ADP produced.

-